溴化铵镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

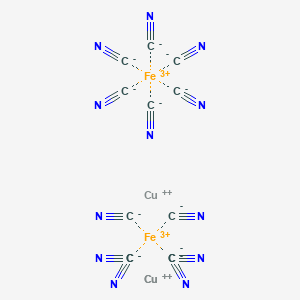

Nickel ammine bromide is a compound with the molecular formula H12N6Ni-6 . It is composed of ammonia (CID 222) and nickel (CID 935) .

Synthesis Analysis

The synthesis of Nickel ammine bromide involves thermal decomposition . The evolved gas analysis by mass spectra reveals that along with ammonia, other species like N2, H2, NH2, and NH are also evolved during the pyrolysis . These transient species result from the fragmentation of the evolved ammonia .Molecular Structure Analysis

The molecular weight of Nickel ammine bromide is 154.83 g/mol . The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are both 154.047686 g/mol . The compound has a topological polar surface area of 6 Ų .Chemical Reactions Analysis

Nickel ammine bromide is involved in C–N cross-coupling reactions . These reactions have far-reaching impacts across chemistry, materials science, biology, and medicine . The nickel-catalyzed C–N cross-coupling methodology operates at room temperature using an inexpensive nickel source, is oxygen tolerant, and proceeds through direct irradiation of the nickel–amine complex .Physical And Chemical Properties Analysis

Nickel ammine bromide has a formal charge of -6 . It has a complexity of 4.1 . The compound is not combustible, but ambient fire may liberate hazardous vapors .科学研究应用

Nanotechnology and Material Science

Nickel nanoparticles, which can be synthesized from Nickel ammine bromide and Hexamminenickel chloride, have wide-ranging applications in diverse fields, including electronics, catalysis, and biomedicine . The unique properties of these nanoparticles depend on their physical and chemical attributes . The nanoparticles show many unusual chemical and physical properties compared to the bulk .

Controlled Synthesis of Nickel Nanoparticles

The reaction of nickel ammine and alkylamine complexes with hydrazine monohydrate as a reducing agent can be carried out at 90 °C and pH = 10–12 . This chemical reduction method is a simple procedure and also is the best one in the controlling of composition, size, and shape of Ni powder .

Thermal Decomposition Studies

Detailed investigation on the thermal behaviour of hexaamminenickel (II) chloride and hexaamminenickel (II) bromide has been carried out by means of simultaneous TG/DTA coupled online with mass spectroscopy (TG-MS) and temperature-resolved X-ray diffraction (TR-XRD) .

Biomedical Applications

Alloys of copper and nickel at the nanoscale are being investigated for use in controlled magnetic hyperthermia applications due to their bioactivity .

Energy Storage and Conversion

Nickel nanoparticles have been applied to electrode materials in batteries and solar cells .

Catalysis

Nickel nanoparticles exhibit excellent catalytic properties, making them indispensable in various chemical reactions .

Spectrophotometric Analysis

The preparation and ammonia analysis of an amminenickel (II) chloride is extended to include a spectrophotometric analysis for nickel .

Pharmaceutical Applications

Copper, nickel, and cobalt complexes are used in the treatment of many diseases including cancer and as potential hypoxia-activated prodrugs .

作用机制

Target of Action

Nickel ammine bromide, also known as hexamminenickel chloride, is a coordination compound where a nickel ion is surrounded by six ammonia molecules

Mode of Action

The mode of action of nickel ammine bromide involves its ability to undergo chemical reactions due to the presence of the nickel ion. In a typical reaction, the compound can be reduced to metallic nickel nanoparticles . The reduction occurs via the dissociation of the complex and reduction by a reducing agent, such as hydrazine, in an alkaline solution .

Biochemical Pathways

Nickel ammine bromide doesn’t directly participate in known biochemical pathways. Nickel ions, which are part of the compound, are known to be essential cofactors for some enzymes in organisms from all kingdoms of life . These enzymes catalyze a variety of remarkable chemical reactions, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .

Pharmacokinetics

For instance, the compound can be reduced to metallic nickel nanoparticles in an aqueous solution .

Result of Action

The primary result of the action of nickel ammine bromide is the production of metallic nickel nanoparticles when the compound is reduced . These nanoparticles have a variety of potential applications, including use in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media .

Action Environment

The action of nickel ammine bromide is influenced by environmental factors such as pH, temperature, and the presence of a reducing agent . For instance, the reduction of the compound to metallic nickel nanoparticles is carried out at 90 °C and pH = 10–12 . The presence of a reducing agent, such as hydrazine, is also necessary for the reaction to occur .

安全和危害

Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .

未来方向

Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .

属性

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel ammine bromide | |

CAS RN |

13601-55-3, 10534-88-0 |

Source

|

| Record name | Nickel ammine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamminenickel chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)